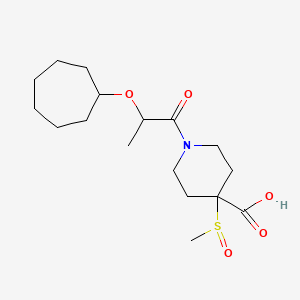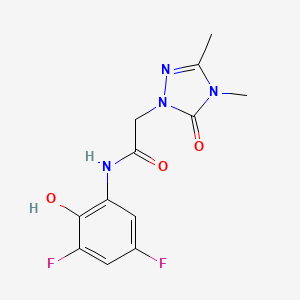![molecular formula C15H17N3O2 B7439583 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide](/img/structure/B7439583.png)
3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide, also known as MPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MPP is a small molecule that belongs to the class of amides and has a molecular weight of 264.33 g/mol.
Mecanismo De Acción
The mechanism of action of 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory molecules. 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide also inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. In addition, 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide has been shown to have antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory molecules such as cytokines and chemokines. 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide has also been shown to induce apoptosis in cancer cells, which leads to the death of these cells. In addition, 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide has been shown to have antimicrobial activity by disrupting the cell membrane of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide is its ease of synthesis. 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide can be synthesized in a laboratory setting using simple chemical reactions. In addition, 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide has been shown to have multiple potential applications in the field of medicine. However, one of the limitations of 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide. One area of research could be the development of more efficient synthesis methods for 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide. Another area of research could be the identification of the specific enzymes that 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide inhibits and the mechanism by which it induces apoptosis in cancer cells. In addition, further studies could be carried out to determine the potential applications of 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide can be synthesized by reacting 2-hydroxybenzaldehyde and 4-methylpyrimidine-2-carboxylic acid with propionyl chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide in a pure form. The synthesis of 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide is a straightforward process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. 3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-11-8-9-16-14(18-11)10-17-15(20)7-6-12-4-2-3-5-13(12)19/h2-5,8-9,19H,6-7,10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXQPTVSRKTCIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)CNC(=O)CCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydroxyphenyl)-N-[(4-methylpyrimidin-2-yl)methyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Cyclobutylpyrazolo[1,5-a]pyrazin-4-yl)-3-methylpiperidin-4-ol](/img/structure/B7439501.png)
![3-cyclopropyl-1-ethyl-N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]pyrazole-4-carboxamide](/img/structure/B7439507.png)
![N-[(3-methylsulfonylpyridin-2-yl)methyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B7439508.png)
![N-[3-(4-fluorophenyl)cyclobutyl]-4-methyl-2-(oxolan-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B7439511.png)
![3-[2-(3-ethyl-1-methyl-3,5-dihydro-2H-1,4-benzodiazepin-4-yl)-2-oxoethyl]-5-methyl-1,3,4-oxadiazol-2-one](/img/structure/B7439526.png)
![N-[[4-(trifluoromethyl)phenyl]methoxy]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine-7-carboxamide](/img/structure/B7439529.png)

![1-[4-(5-Chloropyridin-3-yl)oxypiperidin-1-yl]-3-(5-methyl-1,3,4-oxadiazol-2-yl)propan-1-one](/img/structure/B7439544.png)
![1-[4-(5-Amino-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-2-[2-(trifluoromethyl)phenoxy]propan-1-one](/img/structure/B7439550.png)
![1-cyclopentyl-N-methyl-5-oxo-N-[(5-oxo-4H-1,2,4-oxadiazol-3-yl)methyl]pyrrolidine-3-carboxamide](/img/structure/B7439552.png)
![2-[3-(6-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)furan-2-yl]acetic acid](/img/structure/B7439563.png)

![1-[3-(2-Methylimidazol-1-yl)propyl]-4-(pyrrolidin-1-ylmethyl)triazole](/img/structure/B7439573.png)
